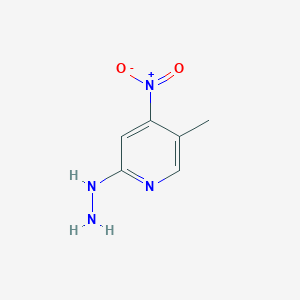
2-Hydrazinyl-5-methyl-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-5-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H8N4O2. It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives followed by hydrazinolysis. One common method includes the nitration of 5-methylpyridine to form 5-methyl-4-nitropyridine, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrazine hydrate.
Substitution: The hydrazinyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the nitro group.
Organic Solvents: Commonly used in substitution reactions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyridines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-5-methyl-4-nitropyridine is used in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-5-methyl-4-nitropyridine involves its interaction with molecular targets through its hydrazinyl and nitro groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and redox reactions .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
(5-methyl-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-4-3-8-6(9-7)2-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
Clave InChI |
NFMHJULPDFCVET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
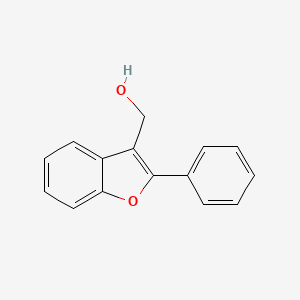
![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)
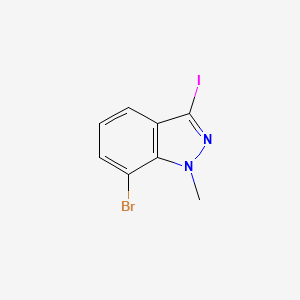

![1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)
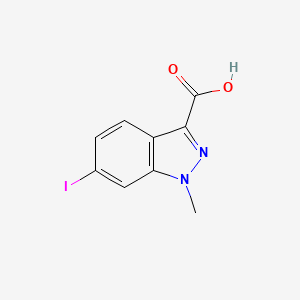


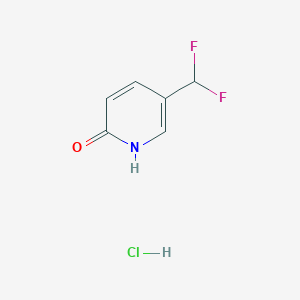
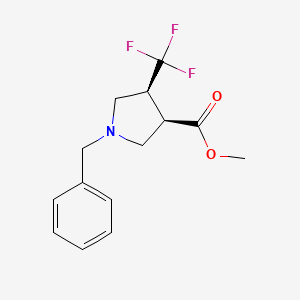

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
